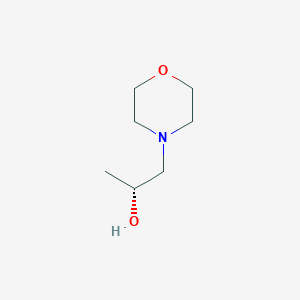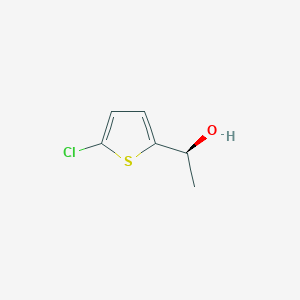
phenyl N-(2-acetylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(2-acetylphenyl)carbamate is an organic compound with the molecular formula C15H13NO3 It is a derivative of carbamate, characterized by the presence of a phenyl group and an acetyl-substituted phenyl group attached to a carbamate moiety
Mechanism of Action
Target of Action
Phenyl N-(2-acetylphenyl)carbamate, also known as phenyl 2-acetylphenylcarbamate, is a type of aryl carbamate . The primary targets of this compound are reactive oxygen species (ROS) such as HO• and HOO• radicals . These radicals play a crucial role in biological functions, particularly cell signaling .
Mode of Action
The compound interacts with its targets through a process known as radical scavenging . Four types of possible reaction mechanisms have been considered: hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) . Among these, HAT is the most possible mechanism, contributing approximately 97% and 93% to the overall rate in the gas phase and the lipid medium, respectively .
Biochemical Pathways
The compound’s interaction with ROS affects the antioxidant system in the body . When excessive ROS production occurs, the antioxidant system becomes out of balance, resulting in oxidative stress . This could cause several human diseases, such as cancer, diabetes, aging, cardiovascular disease, etc . The compound, acting as an antioxidant, can reduce oxidative stress by deactivating free radicals .
Pharmacokinetics
The compound’s radical scavenging activity has been studied in different environments such as the gas phase, water, and pentyl ethanoate solvents , suggesting that it may have different bioavailability in different environments.
Result of Action
The compound’s action results in the deactivation of free radicals, reducing oxidative stress . This can potentially prevent or mitigate the effects of various diseases associated with oxidative stress .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound showed excellent HO• radical scavenging activity in the gas phase, water, and pentyl ethanoate solvents . The type of solvent can influence the rate of reaction and the preferred reaction mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-(2-acetylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-acetylphenol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(2-acetylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The phenyl and acetyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted phenyl or acetyl derivatives.
Scientific Research Applications
Phenyl N-(2-acetylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Phenyl N-(2-acetylphenyl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-phenylcarbamate: Lacks the acetyl group, resulting in different reactivity and applications.
Phenyl N-(2-methoxyphenyl)carbamate: Contains a methoxy group instead of an acetyl group, leading to variations in chemical properties and biological activity.
Phenyl N-(2-chlorophenyl)carbamate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
phenyl N-(2-acetylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)13-9-5-6-10-14(13)16-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVLICVKSKZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/new.no-structure.jpg)


![1,3-bis(4-chlorophenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)



![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)



![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
